Cas no 2229022-53-9 (4-(2,3,4-trihydroxyphenyl)butan-2-one)

4-(2,3,4-trihydroxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2,3,4-trihydroxyphenyl)butan-2-one
- 2229022-53-9
- EN300-1806969
-
- インチ: 1S/C10H12O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h4-5,12-14H,2-3H2,1H3
- InChIKey: UXKIHISUWZNQFN-UHFFFAOYSA-N
- ほほえんだ: OC1C(=C(C=CC=1CCC(C)=O)O)O
計算された属性
- せいみつぶんしりょう: 196.07355886g/mol
- どういたいしつりょう: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(2,3,4-trihydroxyphenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806969-10.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1806969-5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1806969-1.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1806969-0.5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1806969-2.5g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1806969-0.25g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1806969-10g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1806969-0.05g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1806969-0.1g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1806969-5.0g |
4-(2,3,4-trihydroxyphenyl)butan-2-one |
2229022-53-9 | 5g |
$3520.0 | 2023-05-23 |
4-(2,3,4-trihydroxyphenyl)butan-2-one 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
4-(2,3,4-trihydroxyphenyl)butan-2-oneに関する追加情報
Recent Advances in the Study of 4-(2,3,4-trihydroxyphenyl)butan-2-one (CAS: 2229022-53-9) in Chemical Biology and Pharmaceutical Research
4-(2,3,4-trihydroxyphenyl)butan-2-one (CAS: 2229022-53-9) is a polyphenolic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trihydroxyphenyl structure, has shown promising potential in various therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective activities. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential clinical applications, making it a compound of high interest for drug development and biomedical research.
One of the key areas of research has been the antioxidant properties of 4-(2,3,4-trihydroxyphenyl)butan-2-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging activity, outperforming several well-known antioxidants in vitro. The study attributed this activity to the presence of multiple hydroxyl groups on the phenyl ring, which facilitate electron donation and stabilize reactive oxygen species (ROS). These findings suggest that 4-(2,3,4-trihydroxyphenyl)butan-2-one could be a valuable candidate for the development of therapies targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant effects, recent research has explored the anti-inflammatory potential of 4-(2,3,4-trihydroxyphenyl)butan-2-one. A preclinical study published in Biochemical Pharmacology in 2024 reported that the compound significantly inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. The study further identified the compound's ability to modulate the NF-κB signaling pathway as a key mechanism underlying its anti-inflammatory effects. These results highlight the potential of 4-(2,3,4-trihydroxyphenyl)butan-2-one as a therapeutic agent for inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Another exciting development is the investigation of 4-(2,3,4-trihydroxyphenyl)butan-2-one in neuroprotection. A 2023 study in Neuropharmacology revealed that the compound exhibits neuroprotective effects in models of Parkinson's disease by reducing dopaminergic neuron loss and improving motor function. The study proposed that these effects are mediated through the activation of the Nrf2-ARE pathway, which enhances cellular defense mechanisms against oxidative stress. Given the limited treatment options for neurodegenerative diseases, these findings position 4-(2,3,4-trihydroxyphenyl)butan-2-one as a promising lead compound for further development.
Despite these promising findings, challenges remain in the clinical translation of 4-(2,3,4-trihydroxyphenyl)butan-2-one. A recent review in Drug Discovery Today (2024) highlighted the need for more comprehensive pharmacokinetic and toxicity studies to assess its safety and bioavailability. Additionally, synthetic routes for large-scale production of the compound are still under optimization, as current methods yield limited quantities with variable purity. Addressing these challenges will be critical for advancing 4-(2,3,4-trihydroxyphenyl)butan-2-one from the bench to the bedside.
In conclusion, 4-(2,3,4-trihydroxyphenyl)butan-2-one (CAS: 2229022-53-9) represents a multifaceted compound with significant therapeutic potential. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further research and development. Future studies should focus on overcoming the current limitations in pharmacokinetics and synthesis to unlock its full clinical potential. As the field progresses, this compound may emerge as a key player in the treatment of a wide range of diseases, offering new hope for patients and clinicians alike.
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